molecular formula C18H11F3N4S B3870218 (4-phenyl-1,3-thiazol-2-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetonitrile

(4-phenyl-1,3-thiazol-2-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetonitrile

Cat. No. B3870218
M. Wt: 372.4 g/mol
InChI Key: GYSXFOOKGLKFLK-MYYYXRDXSA-N
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Description

The compound “(4-phenyl-1,3-thiazol-2-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetonitrile” is a unique chemical. It has a linear formula of C11H8N2S and a molecular weight of 200.264 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The presence of a phenyl group, a thiazol group, a trifluoromethyl group, and a hydrazono group contribute to its unique properties .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.264 and a linear formula of C11H8N2S . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315 - H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

(2Z)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4S/c19-18(20,21)13-7-4-8-14(9-13)24-25-15(10-22)17-23-16(11-26-17)12-5-2-1-3-6-12/h1-9,11,24H/b25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSXFOOKGLKFLK-MYYYXRDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC(=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-phenyl-1,3-thiazol-2-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetonitrile
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(4-phenyl-1,3-thiazol-2-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetonitrile
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(4-phenyl-1,3-thiazol-2-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetonitrile
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(4-phenyl-1,3-thiazol-2-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetonitrile
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(4-phenyl-1,3-thiazol-2-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetonitrile
Reactant of Route 6
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(4-phenyl-1,3-thiazol-2-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetonitrile

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